molecular formula C9H8N2O7 B8656452 Methyl 4-methoxy-3,5-dinitrobenzoate CAS No. 29544-89-6

Methyl 4-methoxy-3,5-dinitrobenzoate

Cat. No. B8656452
Key on ui cas rn: 29544-89-6
M. Wt: 256.17 g/mol
InChI Key: OEVBZFLQEMIXOS-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

Methyl 4-hydroxy-3,5-diiodobenzoate (D254) was prepared in an analogous manner to Description 25 (D25) from commercially available 4-hydroxy-3,5-diiodobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]OC(=O)C1C=C([N+]([O-])=O)C(OC)=C([N+]([O-])=O)C=1.[OH:19][C:20]1[C:28]([I:29])=[CH:27][C:23]([C:24]([OH:26])=[O:25])=[CH:22][C:21]=1[I:30]>>[OH:19][C:20]1[C:21]([I:30])=[CH:22][C:23]([C:24]([O:26][CH3:1])=[O:25])=[CH:27][C:28]=1[I:29]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1I)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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